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Compound of Interest

Compound Name: L 156373

Cat. No.: B608410 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for conducting experiments using L-156,373, a

potent oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is L-156,373 and what is its primary mechanism of action?

L-156,373 is a cyclic hexapeptide isolated from Streptomyces silvensis. It functions as a potent

and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).

By binding to the OTR, L-156,373 blocks the downstream signaling pathways normally initiated

by the endogenous ligand, oxytocin.

Q2: What is the potency of L-156,373?

L-156,373 exhibits a high affinity for the oxytocin receptor with a reported inhibitor constant (Kᵢ)

of 150 nM[1].

Q3: What are the key signaling pathways affected by L-156,373?

As an oxytocin receptor antagonist, L-156,373 inhibits the Gαq/11 and Gαi signaling cascades.

This blockage prevents the activation of downstream effectors including phospholipase C

(PLC), which in turn inhibits the production of inositol trisphosphate (IP₃) and diacylglycerol
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(DAG). Consequently, this leads to a decrease in intracellular calcium mobilization and protein

kinase C (PKC) activation.

Q4: How should I dissolve and store L-156,373?

As a cyclic peptide, the solubility of L-156,373 can be limited in aqueous solutions. For stock

solutions, it is recommended to use a small amount of an organic solvent such as DMSO,

followed by dilution in the appropriate aqueous buffer. It is crucial to ensure the final

concentration of the organic solvent is compatible with your experimental system and does not

exceed 0.5%. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize

freeze-thaw cycles.

Q5: Are there known off-target effects for L-156,373?

While L-156,373 is reported to be a selective oxytocin receptor antagonist, it is good practice to

assess its specificity in your experimental model. This can be achieved by including other

related GPCR-expressing cell lines as controls or by performing counter-screening against a

panel of receptors.

Quantitative Data Summary
Compound

Target
Receptor

Assay Type Kᵢ (nM) Species

L-156,373
Oxytocin

Receptor

Radioligand

Binding
150 Not Specified

Atosiban
Oxytocin

Receptor

Radioligand

Binding
- Human, Rat

L-368,899
Oxytocin

Receptor

Radioligand

Binding
8.9 - 26 Human, Rat

Barusiban
Oxytocin

Receptor

Radioligand

Binding
0.8 Human

Retosiban
Oxytocin

Receptor

Radioligand

Binding
0.65 Human
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Signaling Pathway
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Oxytocin

Oxytocin Receptor
(GPCR)

Activates

L-156,373

Inhibits
Gαq/11

Activates Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Ca²⁺ ReleaseStimulates

Protein Kinase C
(PKC)

Activates

Downstream
Cellular Responses

Prepare serial dilutions of L-156,373

Add assay components to 96-well plate:
- Binding Buffer

- L-156,373 (or vehicle/unlabeled oxytocin)
- Radiolabeled ligand

- Cell membranes

Incubate to reach equilibrium
(e.g., 60-90 min at 25°C)

Terminate binding by rapid filtration
through glass fiber filters

Wash filters with ice-cold Wash Buffer

Measure radioactivity using a scintillation counter

Analyze data to determine Ki
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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